REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH:10]([C:16](=[O:18])[CH3:17])C(OCC)=O)[CH:6]=[CH:7][CH:8]=1)#[N:2].[OH2:19]>Cl>[O:18]=[C:16]([CH3:17])[CH2:10][CH2:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]([NH2:2])=[O:19]
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Name
|
ethyl 2-(3'-cyanophenylmethyl)-3-oxobutyrate
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Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)CC(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction three times with 500 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
after which the solvent was distilled off
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
The reaction solution was dropped into ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled concentrated ammonia water
|
Type
|
EXTRACTION
|
Details
|
the resultant amide extracted three times with 500 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethyl acetate-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC=1C=C(C(=O)N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |